molecular formula C11H17ClN2O B6217096 3-amino-2-benzyl-N-methylpropanamide hydrochloride CAS No. 2742652-55-5

3-amino-2-benzyl-N-methylpropanamide hydrochloride

Cat. No.: B6217096
CAS No.: 2742652-55-5
M. Wt: 228.7
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Description

3-amino-2-benzyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O It is a hydrochloride salt form of 3-amino-2-benzyl-N-methylpropanamide, which is characterized by the presence of an amino group, a benzyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-benzyl-N-methylpropanamide hydrochloride typically involves the reaction of benzylamine with N-methylpropanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or other separation techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-benzyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-amino-2-benzyl-N-methylpropanamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-benzyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-benzyl-2-methylpropanamide hydrochloride
  • ®-2-amino-N-benzyl-3-methoxypropanamide
  • 3-amino-2-benzyl-N-methylpropanamide

Uniqueness

3-amino-2-benzyl-N-methylpropanamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of an amino group, benzyl group, and methylpropanamide moiety makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

2742652-55-5

Molecular Formula

C11H17ClN2O

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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